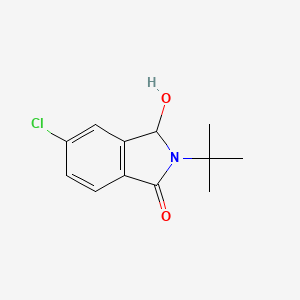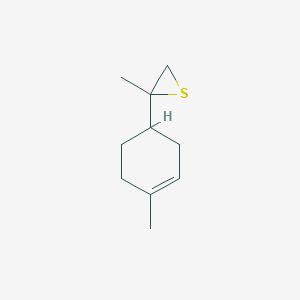![molecular formula C44H71NO12 B8576637 1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B8576637.png)
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[2231FK 506 is widely known for its immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . 1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone retains many of the biological activities of FK 506, including immunosuppressive, antifungal, neuroprotective, and neuroregenerative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-FK 506 involves the reduction of FK 506. One common method is the catalytic hydrogenation of FK 506 using palladium on carbon as a catalyst under hydrogen gas . This reaction selectively reduces the double bonds in the FK 506 molecule, resulting in the formation of dihydro-FK 506.
Industrial Production Methods
Industrial production of dihydro-FK 506 typically involves fermentation processes using genetically engineered Streptomyces strains. These strains are optimized to produce high yields of FK 506, which is then subjected to catalytic hydrogenation to obtain dihydro-FK 506 . The fermentation process is carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The reduction of FK 506 to dihydro-FK 506 is a key reaction.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon under hydrogen gas.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dihydro-FK 506.
Reduction: this compound itself is a product of the reduction of FK 506.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and modification.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone exerts its effects by binding to the FK 506 binding protein (FKBP), forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation . The molecular targets and pathways involved include the FKBP-calcineurin pathway and the downstream signaling cascades that regulate immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
FK 506 (Tacrolimus): The parent compound with similar immunosuppressive properties.
Cyclosporin A: Another immunosuppressive agent with a different mechanism of action.
Rapamycin (Sirolimus): Shares structural similarities with FK 506 but has distinct biological activities.
Uniqueness
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone is unique due to its reduced double bonds, which may confer different pharmacokinetic and pharmacodynamic properties compared to FK 506 . This structural modification can potentially reduce toxicity and improve therapeutic efficacy, making dihydro-FK 506 a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C44H71NO12 |
|---|---|
Poids moléculaire |
806.0 g/mol |
Nom IUPAC |
1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3 |
Clé InChI |
RQYGKZGKXDOUEO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Formyl-2-phenoxy-3-[(prop-2-en-1-yl)amino]benzene-1-sulfonamide](/img/structure/B8576568.png)


![1h-Pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid,7-chloro-3-methyl-,1-(1,1-dimethylethyl)ester](/img/structure/B8576606.png)







![5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B8576654.png)
